N-(2,5-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
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Overview
Description
The compound with the identifier N-(2,5-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is known as (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide. This compound is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-protected indole and halogenated hydrocarbons.
C-H Alkylation Reaction: The key step involves a C-H alkylation reaction, which is facilitated by a manganese catalyst and magnesium metal under mechanical grinding conditions.
Sulfonylation: The intermediate product is then subjected to sulfonylation using sulfonyl chlorides to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide is studied for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties. This compound may exhibit similar activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets. The compound binds to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-[(2-methoxyphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-4-[(2-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
The uniqueness of (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide lies in its specific substitution pattern on the phenyl ring. The presence of the methoxy and methyl groups enhances its binding affinity and selectivity towards certain enzymes, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-10-12(6-7-21)16(23)20-17(18-10)26-9-15(22)19-13-8-11(24-2)4-5-14(13)25-3/h4-5,8,21H,6-7,9H2,1-3H3,(H,19,22)(H,18,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPXQMMXJYAXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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